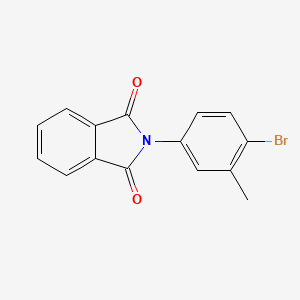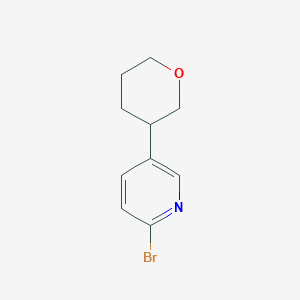![molecular formula C14H12O3 B11712244 2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system consisting of a furan ring and a chromene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. The reaction typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites or Nafion resin/silica composites, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted furochromenes with enhanced biological or chemical properties .
科学研究应用
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to regulate the expression of pro-apoptotic proteins such as Bim, leading to the activation of Bax and Bak proteins. This activation results in mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives:
5-Phenyl-7H-furo[2,3-g]chromen-7-ones: Analogous compounds with similar structural features and biological activities.
Uniqueness
2-(1-methylethylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
属性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-propan-2-ylidene-3H-furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7H,6H2,1-2H3 |
InChI 键 |
LPZUIAGRHSPIFO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)

![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)

